Ethanol-1,1-d2 physical properties
Ethanol-1,1-d2 physical properties
An In-depth Technical Guide to the Physical Properties of Ethanol-1,1-d2 (CH₃CD₂OH)
Introduction
Ethanol-1,1-d₂, with the chemical formula CH₃CD₂OH and CAS number 1859-09-2, is a stable, isotopically labeled form of ethanol.[1][2][3] In this molecule, the two hydrogen atoms on the carbon adjacent to the hydroxyl group are replaced with deuterium, a heavy isotope of hydrogen. This specific labeling makes Ethanol-1,1-d₂ an invaluable tool for researchers in various scientific disciplines, particularly in drug development, mechanistic studies, and advanced analytical applications.
The substitution of protium with deuterium imparts a subtle but significant change in the molecule's mass and vibrational energy, leading to the kinetic isotope effect (KIE). This effect can be exploited to study reaction mechanisms, metabolic pathways, and the behavior of active pharmaceutical ingredients (APIs). Furthermore, its unique spectroscopic signature makes it an excellent internal standard or tracer in mass spectrometry and NMR spectroscopy.[2] This guide provides a comprehensive overview of the core physical, spectroscopic, and chemical properties of Ethanol-1,1-d₂, offering a foundational resource for its effective application in research and development.
Core Physical and Chemical Properties
The physical properties of Ethanol-1,1-d₂ are largely similar to those of its non-deuterated counterpart, with minor deviations attributable to the increased molecular weight. These properties are critical for its handling, purification, and application in experimental setups.
| Property | Value | Source |
| Molecular Formula | C₂H₄D₂O | [1][2] |
| Molecular Weight | 48.08 g/mol | [1][2][3] |
| CAS Number | 1859-09-2 | [1][2][3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 78 °C (351.15 K) | |
| Melting Point | -114 °C (159.15 K) | |
| Density | 0.823 g/mL at 25 °C | |
| Refractive Index | n20/D 1.36 | |
| Flash Point | 13 °C (55.4 °F) - closed cup |
Isotopic and Chemical Purity
For applications involving isotopic labeling, purity is a parameter of paramount importance. It is defined on two levels: isotopic purity and chemical purity.
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Isotopic Purity : This refers to the percentage of molecules in which the intended atoms have been replaced by the desired isotope. For Ethanol-1,1-d₂, commercial grades typically offer an isotopic purity of 98 atom % D .[3] This signifies that in 98% of the molecules, both hydrogen atoms on the C1 carbon are deuterium. Higher enrichment levels can often be sourced for more sensitive applications.
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Chemical Purity : This refers to the absence of other chemical compounds. Standard commercial grades usually have a chemical purity of 99% or higher. Verification of both isotopic and chemical purity is essential before use and is typically achieved through a combination of NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Spectroscopic Characterization
Spectroscopic analysis is the cornerstone of verifying the identity and purity of Ethanol-1,1-d₂. The deuterium labeling at the C1 position gives rise to a distinct spectroscopic fingerprint compared to unlabeled ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for confirming the specific site of deuteration.
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¹H NMR Spectrum : The most telling feature is the absence of the characteristic quartet signal typically seen for the methylene (-CH₂-) protons in standard ethanol. Instead, the spectrum is simplified:
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A triplet corresponding to the methyl (-CH₃) protons. The splitting is caused by the adjacent deuterated methylene group, though the coupling constant (J-coupling) to deuterium is smaller than to hydrogen.
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A singlet or triplet for the hydroxyl (-OH) proton. The multiplicity of this peak is dependent on the solvent and the rate of proton exchange.[5] In many common NMR solvents like CDCl₃, rapid exchange often results in a broad singlet.
-
-
¹³C NMR Spectrum : In the carbon spectrum, the signal for the C1 carbon (the one bonded to the deuterium atoms) will appear as a triplet . This splitting pattern is due to the one-bond coupling with the two deuterium nuclei (Deuterium has a nuclear spin I=1).
Caption: Expected ¹H NMR signals for Ethanol-1,1-d₂.
Experimental Protocol: NMR Sample Preparation and Analysis
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Sample Preparation : In a clean, dry NMR tube, dissolve approximately 10-20 mg of Ethanol-1,1-d₂ in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
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Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Deuterium Exchange Test (Optional) : To definitively identify the -OH peak, acquire an initial ¹H NMR spectrum. Then, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH proton will exchange with deuterium from the D₂O, causing its signal to disappear or significantly diminish, thus confirming its identity.[6]
-
Data Acquisition : Acquire ¹H and ¹³C{¹H} NMR spectra on a calibrated spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis : Integrate the signals in the ¹H spectrum to confirm the proton ratios. Analyze the splitting patterns and chemical shifts to verify the structure and assess purity.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The key diagnostic feature for Ethanol-1,1-d₂ is the presence of C-D stretching vibrations.
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Key Absorption Bands :
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O-H Stretch : A strong, broad band in the region of 3200-3600 cm⁻¹. This is characteristic of hydrogen-bonded hydroxyl groups.[6]
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C-H Stretch : A sharp band appearing around 2900-3000 cm⁻¹ from the methyl group.
-
C-D Stretch : The most critical absorption for identification. The C-D bond is weaker and involves a heavier atom than the C-H bond, so its stretching frequency occurs at a lower wavenumber, typically in the 2100-2250 cm⁻¹ region. This peak is often sharp and of medium intensity.
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C-O Stretch : A strong band in the fingerprint region, typically around 1050-1150 cm⁻¹.[6]
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Caption: Key functional group regions in the IR spectrum of Ethanol-1,1-d₂.
Thermodynamic Properties
Thermodynamic data are essential for modeling chemical processes, designing separation techniques, and understanding the energetic profile of the molecule. The following values have been calculated for Ethanol-1,1-d₂.
| Property | Value | Unit | Source |
| Enthalpy of Vaporization (ΔvapH°) | 36.73 | kJ/mol | [1] |
| Enthalpy of Fusion (ΔfusH°) | 5.02 | kJ/mol | [1] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -170.86 | kJ/mol | [1] |
| Enthalpy of Formation (Gas, ΔfH°gas) | -236.84 | kJ/mol | [1] |
Synthesis and Purification Overview
Understanding the synthetic origin of Ethanol-1,1-d₂ is crucial for anticipating potential impurities. A common and efficient laboratory-scale synthesis involves the reduction of an acetyl-containing precursor with a powerful deuterated reducing agent.
General Synthetic Approach
A reliable method is the reduction of acetyl chloride using lithium aluminum deuteride (LiAlD₄). This reaction provides the two deuterium atoms specifically to the C1 position.
Reaction : 2 CH₃COCl + LiAlD₄ → (CH₃CD₂O)₂AlCl₂Li → (hydrolysis) → 2 CH₃CD₂OH
Caption: General workflow for the synthesis of Ethanol-1,1-d₂.
Purification Protocol: Fractional Distillation
Fractional distillation is the method of choice for purifying the final product from the reaction mixture and any residual solvent.
-
Apparatus Setup : Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a distillation head, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried to prevent contamination.
-
Charging the Flask : Transfer the crude Ethanol-1,1-d₂ mixture to the distillation flask. Add boiling chips to ensure smooth boiling.
-
Heating : Gently heat the distillation flask using a heating mantle.
-
Fraction Collection : Monitor the temperature at the distillation head. Discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Product Collection : Collect the fraction that distills at a constant temperature corresponding to the boiling point of Ethanol-1,1-d₂ (~78 °C).
-
Completion : Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and the concentration of high-boiling impurities.
-
Verification : Verify the purity of the collected fraction using GC-MS or NMR spectroscopy.
Safety, Handling, and Storage
Ethanol-1,1-d₂ shares the same primary hazards as standard ethanol and must be handled with appropriate care.
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | 🔥 | Danger | H225: Highly flammable liquid and vapour |
| Eye Irritation | ❗ | Danger | H319: Causes serious eye irritation |
Sources:[2]
Handling Protocols
As a highly flammable liquid, strict precautions must be taken to prevent ignition.[7]
-
Ventilation : Always handle Ethanol-1,1-d₂ in a well-ventilated area or a chemical fume hood.
-
Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
-
Grounding : Ground and bond containers and receiving equipment during transfer to prevent the buildup of static electricity.[2]
-
Tools : Use non-sparking tools when opening or handling containers.[2]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses or goggles, flame-retardant lab coat, and chemical-resistant gloves.
Storage and Stability
Proper storage is essential to maintain the integrity and purity of the compound.
-
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3] The recommended storage is at room temperature.[3]
-
Stability : The compound is stable if stored under the recommended conditions. However, it is good practice to re-analyze the material for chemical purity after extended periods (e.g., three years) before use.[3]
References
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Wikipedia. Heavy water. [Link]
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Cheméo. Chemical Properties of Ethanol-1,1-d2 (CAS 1859-09-2). [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
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Chemeurope.com. Ethanol (data page). [Link]
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PubChem. Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro-. [Link]
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Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis. [Link]
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Shivaji College. NMR spectra of ethyl alcohol. [Link]
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Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
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Gexcon. Ethanol: Associated hazards and safety measures. [Link]
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